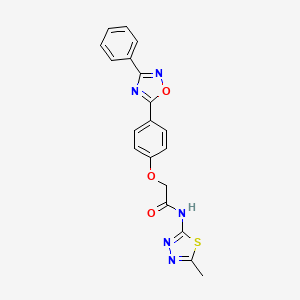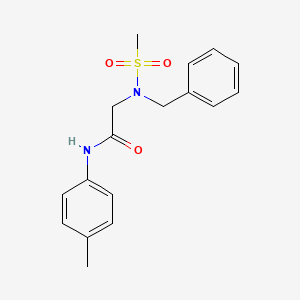
2-(N-benzylmethylsulfonamido)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzylmethylsulfonamido)-N-(p-tolyl)acetamide, commonly known as BMS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potent inhibitory effects on various enzymes and has been extensively studied for its potential applications in treating various diseases. In
Mechanism of Action
BMS inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. The compound forms a covalent bond with the zinc ion present in the enzyme's active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects:
BMS has been shown to have potent inhibitory effects on various carbonic anhydrase enzymes, including CA I, II, IV, and IX. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of various diseases, including glaucoma, epilepsy, and osteoporosis. BMS has also been shown to have anti-cancer properties, with studies showing that the compound can inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS is its potent inhibitory effects on carbonic anhydrase enzymes. The compound has been extensively studied for its potential applications in treating various diseases, and its mechanism of action is well understood. However, one of the limitations of BMS is its relatively low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on BMS. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the exploration of BMS's potential applications in treating other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, there is a need for further research on the pharmacokinetics and toxicity of BMS to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of BMS involves the reaction of p-toluidine with benzyl chloromethyl sulfone in the presence of a base such as potassium carbonate. The reaction yields BMS as a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
BMS has been extensively studied for its potential applications in treating various diseases. One of the most promising applications of BMS is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and osteoporosis.
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-8-10-16(11-9-14)18-17(20)13-19(23(2,21)22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRBFDTKOEFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

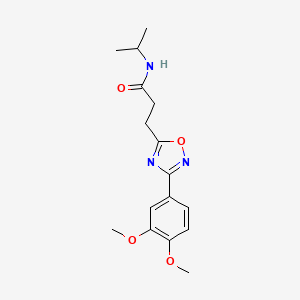
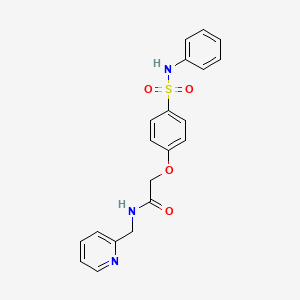

![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)
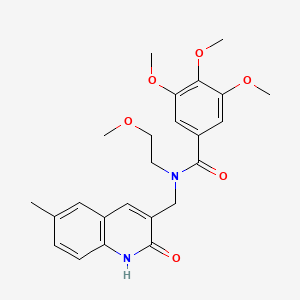


![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)


